N-(4-chlorophenyl)-N'-mesitylurea
CAS No.:
Cat. No.: VC8936213
Molecular Formula: C16H17ClN2O
Molecular Weight: 288.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17ClN2O |
|---|---|
| Molecular Weight | 288.77 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-(2,4,6-trimethylphenyl)urea |
| Standard InChI | InChI=1S/C16H17ClN2O/c1-10-8-11(2)15(12(3)9-10)19-16(20)18-14-6-4-13(17)5-7-14/h4-9H,1-3H3,(H2,18,19,20) |
| Standard InChI Key | WRFRAUNPYADLCX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=C(C=C2)Cl)C |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=C(C=C2)Cl)C |
Introduction
Chemical Identity and Structural Features
N-(4-Chlorophenyl)-N'-mesitylurea belongs to the arylurea family, a class of compounds renowned for their versatility in medicinal and materials chemistry. The IUPAC name, 1-(4-chlorophenyl)-3-(2,4,6-trimethylphenyl)urea, reflects its bifunctional structure. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₂O |
| Molecular Weight | 288.77 g/mol |
| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)NC2=CC=C(C=C2)Cl)C |
| InChI Key | WRFRAUNPYADLCX-UHFFFAOYSA-N |
| PubChem CID | 295042 |
The 4-chlorophenyl group introduces polarity and hydrogen-bonding capacity, while the mesityl group contributes steric bulk and hydrophobic interactions. X-ray crystallography of analogous compounds, such as (Z)-4-amino-N′-((4-chlorophenyl)(phenyl)methylene)benzohydrazide, reveals that chlorophenyl moieties often adopt planar configurations, facilitating π-π stacking and dipole interactions . These structural attributes likely influence the crystalline packing and solubility profile of N-(4-chlorophenyl)-N'-mesitylurea.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of structurally related smectic liquid crystals, such as N′-(4-acylphenyl)-N-alkylpiperazines, indicates that aromatic ureas exhibit high thermal stability, with decomposition temperatures exceeding 200°C . While specific data for N-(4-chlorophenyl)-N'-mesitylurea are unavailable, its rigid aromatic framework likely confers comparable resilience.
Comparative Analysis with Analogous Compounds
The table below contrasts N-(4-chlorophenyl)-N'-mesitylurea with related arylureas:
The mesityl group in N-(4-chlorophenyl)-N'-mesitylurea distinguishes it from simpler arylureas, offering enhanced steric shielding that could reduce metabolic degradation.
Future Directions
Further research should prioritize:
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In vivo toxicology studies to assess systemic effects and therapeutic indices.
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Structural optimization to improve aqueous solubility without compromising bioactivity.
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Mechanistic studies to identify molecular targets and pathways.
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